5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
Overview
Description
“5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is a chemical compound with the CAS Number: 96753-33-2. It has a molecular weight of 252.27 and its IUPAC name is 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 252.27 .Scientific Research Applications
Electronic Properties and Redox Behavior
Hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes, including compounds with 3-(2'-hydroxyphenyl)-5-(pyridin-2''-yl)-1H-1,2,4-triazole and bis-3,5-(2'-hydroxyphenyl)-1H-1,2,4-triazole ligands, demonstrate how the ligand environment influences the electronic properties and reactivity. These complexes offer pH-sensitive tuning of spectroscopic and electrochemical properties, showcasing their potential in chemical sensors and redox-active materials (Browne et al., 2006).
Molecular Docking and Anticancer Studies
Benzimidazole derivatives bearing 1,2,4-triazole, such as 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been studied for their anti-cancer properties. Tautomeric properties, conformations, and potential interactions with EGFR binding pockets suggest a significant promise in cancer treatment, particularly highlighting compound 4 for its best binding affinity and potential anticancer activity (Karayel, 2021).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has shown excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid media, reaching up to 98% efficiency at low concentrations. Its adsorption on steel surfaces obeys Langmuir’s isotherm, indicating strong chemisorption and potential application in corrosion protection technologies (Bentiss et al., 2009).
Synthesis and Biological Activity
The synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its derivatives highlights their application in inhibiting the growth of Caenorhabditis elegans, suggesting a potential role in agricultural or medical applications where controlling nematode populations is crucial (Yamamuro et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGMAGRTBRFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347294 | |
Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96753-33-2 | |
Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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